molecular formula C11H15N3O4 B12189043 2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Cat. No.: B12189043
M. Wt: 253.25 g/mol
InChI Key: XLHHFAOWHLCZED-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound with a unique structure that includes both amino and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-hydroxyethylamine with a pyridine derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-2-ylamino)butanoic acid
  • 2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-4-ylamino)butanoic acid
  • 2-((2-Hydroxyethyl)amino)-4-oxo-4-(quinolin-3-ylamino)butanoic acid

Uniqueness

2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is unique due to its specific structural features, including the position of the pyridine ring and the presence of both amino and hydroxyl groups

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

InChI

InChI=1S/C11H15N3O4/c15-5-4-13-9(11(17)18)6-10(16)14-8-2-1-3-12-7-8/h1-3,7,9,13,15H,4-6H2,(H,14,16)(H,17,18)

InChI Key

XLHHFAOWHLCZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC(C(=O)O)NCCO

Origin of Product

United States

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